molecular formula C16H11N5 B5944872 2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE

2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE

Cat. No.: B5944872
M. Wt: 273.29 g/mol
InChI Key: HKFIIFMKTZSUMR-UHFFFAOYSA-N
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Description

2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE is a heterocyclic compound that features a triazolopyrimidine core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Microwave-Mediated Synthesis

      Reactants: Enaminonitriles and benzohydrazides.

      Conditions: Microwave irradiation.

      Mechanism: Transamidation followed by nucleophilic addition with nitrile and subsequent condensation.

      Yield: Good-to-excellent yields.

  • Oxidative Cyclization

      Reactants: N-(2-pyridyl)amidines.

      Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.

      Conditions: Catalytic oxidation.

      Yield: Moderate to high yields.

  • Catalyst-Free Synthesis

      Mechanism: Tandem reaction involving transamidation and nucleophilic addition.

Industrial Production Methods

While specific industrial production methods for 2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE are not extensively documented, the methods mentioned above can be scaled up for industrial applications. The microwave-mediated synthesis, in particular, offers an eco-friendly and efficient approach suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

  • Reduction

      Reagents: Common reducing agents like NaBH4.

      Conditions: Standard reduction conditions.

      Products: Reduced triazolopyrimidine derivatives.

  • Substitution

      Reagents: Various nucleophiles.

      Conditions: Nucleophilic substitution reactions.

      Products: Substituted triazolopyrimidine derivatives.

Common Reagents and Conditions

    Reducing Agents: NaBH4.

    Nucleophiles: Various nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Triazolopyrimidine derivatives.

    Reduction Products: Reduced triazolopyrimidine derivatives.

    Substitution Products: Substituted triazolopyrimidine derivatives.

Scientific Research Applications

2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE can be compared with other similar compounds to highlight its uniqueness:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for further research and development.

Properties

IUPAC Name

2-phenyl-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c1-2-6-12(7-3-1)15-19-16-18-11-9-14(21(16)20-15)13-8-4-5-10-17-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFIIFMKTZSUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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